Tri-p-tolyl phosphite synthesis from p-cresol and PCl3
Tri-p-tolyl phosphite synthesis from p-cresol and PCl3
An In-depth Technical Guide to the Synthesis of Tri-p-tolyl Phosphite from p-Cresol and Phosphorus Trichloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of tri-p-tolyl phosphite, a significant organophosphorus compound utilized as a stabilizer, antioxidant, and chemical intermediate.[1] The synthesis is achieved through the reaction of p-cresol with phosphorus trichloride (PCl₃). This document details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide integrates established chemical principles with practical, field-proven insights to ensure a safe, reliable, and efficient synthesis.
Introduction and Significance
Tri-p-tolyl phosphite, also known as phosphorous acid tri-p-tolyl ester, is a versatile organophosphorus compound. Its utility stems from its ability to act as a highly effective antioxidant and thermal stabilizer in polymers such as plastics and elastomers, where it prevents oxidative degradation and prolongs material lifespan.[1] Furthermore, it serves as a valuable intermediate in the synthesis of other organophosphorus compounds, including flame retardants and ligands for coordination chemistry.[1] The most common and direct synthetic route involves the reaction of phosphorus trichloride with p-cresol, often in the presence of a base to act as an acid scavenger.[2]
Reaction Mechanism and Chemical Principles
The synthesis of tri-p-tolyl phosphite is a classic example of nucleophilic substitution at a phosphorus(III) center. The reaction proceeds through a stepwise mechanism where the three chlorine atoms of phosphorus trichloride are sequentially replaced by p-cresolate groups.
Mechanism:
-
First Substitution: The hydroxyl group of a p-cresol molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This results in the formation of a p-tolyloxy dichlorophosphite intermediate and the liberation of one molecule of hydrogen chloride (HCl).
-
Second Substitution: A second molecule of p-cresol reacts with the p-tolyloxy dichlorophosphite intermediate, yielding di(p-tolyl)oxy chlorophosphite and another molecule of HCl.
-
Third Substitution: The final substitution occurs when a third molecule of p-cresol displaces the last chlorine atom, forming the desired product, tri-p-tolyl phosphite, and a final molecule of HCl.
The overall balanced chemical equation is:
3 CH₃C₆H₄OH + PCl₃ → P(OC₆H₄CH₃)₃ + 3 HCl
A critical aspect of this synthesis is the management of the hydrogen chloride byproduct. HCl can protonate the p-cresol, reducing its nucleophilicity and slowing the reaction. To drive the equilibrium towards the product, the HCl must be removed from the reaction mixture. This is typically achieved in one of two ways:
-
Use of a Base: An amine base, such as triethylamine or pyridine, is added to the reaction mixture. It reacts with the generated HCl to form a stable ammonium salt, which can be easily filtered off during work-up.[3]
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen through the reaction mixture can physically remove the dissolved HCl gas, shifting the reaction equilibrium forward.[4] This method avoids the need for a base and simplifies purification.
Detailed Experimental Protocol
This section provides a detailed, self-validating protocol for the synthesis of tri-p-tolyl phosphite. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the process.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| p-Cresol | Starting material (Nucleophile) |
| Phosphorus Trichloride (PCl₃) | Starting material (Electrophile) |
| Triethylamine (TEA) | Acid scavenger (Base) |
| Anhydrous Solvent (e.g., Toluene) | Reaction medium; must be dry to prevent PCl₃ hydrolysis |
| 500 mL Three-necked round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | To ensure homogeneous mixing |
| Dropping funnel | For controlled, dropwise addition of PCl₃ |
| Condenser with drying tube | To prevent atmospheric moisture ingress and contain vapors |
| Inert gas line (Nitrogen or Argon) | To maintain an anhydrous, inert atmosphere |
| Heating mantle / Oil bath | For controlled heating of the reaction |
| Ice bath | For initial cooling and controlling the exothermic reaction |
Quantitative Data
The following table outlines the reagent quantities based on a 0.1 mole PCl₃ scale.
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Molar Ratio |
| p-Cresol | 108.14 | 0.30 | 32.44 | - | 3.0 |
| Phosphorus Trichloride | 137.33 | 0.10 | 13.73 | 8.7 | 1.0 |
| Triethylamine | 101.19 | 0.33 | 33.4 | 46.0 | 3.3 |
| Anhydrous Toluene | - | - | - | 250 | - |
Note: A slight excess of triethylamine (10%) is used to ensure complete neutralization of the generated HCl.[3]
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of tri-p-tolyl phosphite.
Step-by-Step Methodology
-
Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube or connect it to an inert gas line. Ensure all glassware is oven-dried to remove any residual moisture.[5]
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15 minutes to establish an inert atmosphere. This is crucial as PCl₃ reacts violently with water.[6][7]
-
Reagent Charging: In the reaction flask, dissolve p-cresol (32.44 g, 0.30 mol) and triethylamine (33.4 g, 0.33 mol) in 250 mL of anhydrous toluene with stirring.
-
Initial Cooling: Cool the flask in an ice-water bath to between 0 °C and 5 °C.
-
PCl₃ Addition: Add phosphorus trichloride (13.73 g, 0.10 mol) to the dropping funnel. Add the PCl₃ dropwise to the stirred p-cresol solution over approximately 60 minutes. The slow addition rate is essential to control the exothermic nature of the reaction.[3][8] A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60 °C using a heating mantle or oil bath and maintain this temperature for 2 hours with continuous stirring to ensure the reaction proceeds to completion.[3]
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for ³¹P NMR analysis to confirm the disappearance of the PCl₃ starting material.[9]
Product Work-up and Purification
Proper work-up and purification are essential to isolate tri-p-tolyl phosphite in high purity.
Purification Workflow Diagram
Caption: Workflow for the purification and isolation of tri-p-tolyl phosphite.
Step-by-Step Methodology
-
Cooling and Filtration: After the reaction period, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of fresh anhydrous toluene to recover any entrained product.[10]
-
Aqueous Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of 1 M sodium hydroxide (NaOH) solution to remove any unreacted p-cresol.[3]
-
100 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and to begin the drying process.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.[5]
-
Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure tri-p-tolyl phosphite as a colorless to light-yellow liquid.[9][10]
Characterization of Tri-p-tolyl Phosphite
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. Tri-p-tolyl phosphite will exhibit a single resonance in the characteristic region for phosphites. The related compound tri(p-tolyl)phosphine shows a signal at -8.8 ppm, providing a reference point for a P(III) species.[11][12]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tolyl rings and a singlet for the methyl group protons. For the analogous tri(p-tolyl)phosphine, these signals appear around 7.06 ppm (aromatic) and 2.26 ppm (methyl).[11] The integration ratio should correspond to the structure.
-
IR Spectroscopy: Key vibrational bands include P-O-Ar stretching and C-H stretching from the aromatic rings and methyl groups.[13]
Safety, Handling, and Waste Disposal
Extreme caution must be exercised when handling the reagents for this synthesis.
-
Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing large amounts of HCl gas.[6][7] It causes severe burns upon contact with skin, eyes, and the respiratory tract.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]
-
p-Cresol: This compound is toxic and corrosive. Avoid skin contact and inhalation.
-
Triethylamine: Flammable liquid and vapor; causes skin and eye irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A fire-retardant laboratory coat and closed-toe shoes are required.
Emergency Procedures:
-
Spills: For PCl₃ spills, do NOT use water. Cover the spill with a dry absorbent material like sand.[6]
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] For inhalation, move to fresh air immediately and seek medical attention.[7]
Waste Disposal:
-
All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations. Chlorinated and phosphorus-containing waste streams should be segregated.
Conclusion
The synthesis of tri-p-tolyl phosphite from p-cresol and phosphorus trichloride is a well-established and efficient method. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the effective removal of the HCl byproduct. The detailed protocol and safety guidelines presented in this document provide researchers with a robust framework for the safe and successful synthesis and purification of this important industrial chemical.
References
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Li, W., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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Wang, L., et al. (2010). Preparation of tri-m-tolyl phosphate by alkalic method. Advanced Materials Research. Available at: [Link]
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Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Available at: [Link]
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Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of hexadeuterated tri-p-tolylphosphine. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database. Available at: [Link]
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Mane, S., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering. Available at: [Link]
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Ereztech. Tri(p-tolyl)phosphine. Available at: [Link]
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Wikipedia. Tris(o-tolyl)phosphine. Available at: [Link]
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Funt, L. A., et al. (2012). Infrared Spectra of Triphenyl Phosphite and Their Interpretation on the Basis of Quantum Chemistry Calculation. Journal of Applied Spectroscopy. Available at: [Link]
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Princeton University Environmental Health and Safety. Phosphorus Trichloride. Available at: [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Trichloride. Available at: [Link]
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